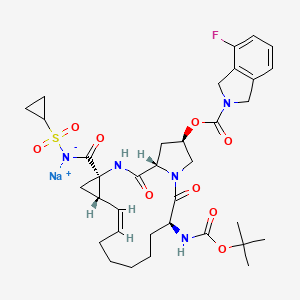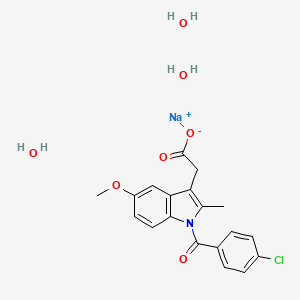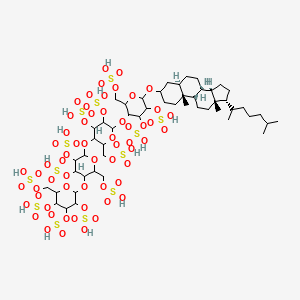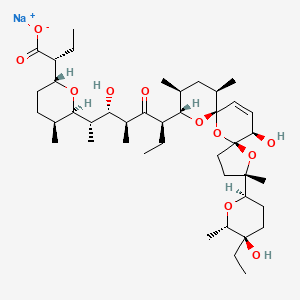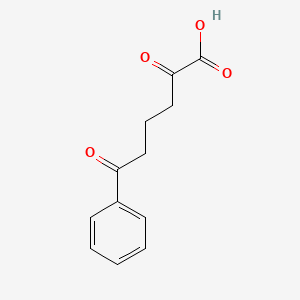
2,6-Dioxo-6-phenylhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dioxo-6-phenylhexanoic acid is a dioxo monocarboxylic acid consisting of 6-phenylhexanoic acid having the two oxo groups at the 2- and 6-positions. It derives from a hexanoic acid. It is a conjugate acid of a 2,6-dioxo-6-phenylhexanoate.
Wissenschaftliche Forschungsanwendungen
Enantiomeric Separation and Enzyme Inhibition
2,4-Dioxo-5-acetamido-6-phenylhexanoic acid, closely related to 2,6-dioxo-6-phenylhexanoic acid, is a potent inhibitor for peptidylamidoglycolate lyase (PGL), an enzyme crucial in carboxyl-terminal amidation of biological peptides. High-performance liquid chromatography (HPLC) on chiral stationary phases (CSPs) has been used to separate its enantiomers, crucial for synthesizing the inhibitor in its active form (Feng & May, 2001).
Microbial Synthesis of Biopolymers
Research has demonstrated the microbial synthesis of poly(beta-hydroxyalkanoates) bearing phenyl groups using aromatic fatty acids like 6-phenylhexanoic acid. This process, conducted in a beta-oxidation mutant of Pseudomonas putida, leads to polymers with potential biodegradable and biomedical applications (Abraham et al., 2001).
Chemical and Electrochemical Characterization
A novel quinoxaline carboxylic acid derivative, structurally related to this compound, has been studied for its redox behavior using electrochemical techniques. This research helps understand the compound's thermodynamic and electrochemical properties, facilitating its characterization and potential applications (Shah et al., 2014).
Hydrophobic and Flexible Structural Elements
6-Aminohexanoic acid, a compound with similarities to this compound, has been identified as significant in the synthesis of modified peptides and in the polyamide synthetic fibers industry. Its role as a linker in various biologically active structures emphasizes its utility in a range of chemical and industrial applications (Markowska et al., 2021).
Solubility Enhancement in Nanotechnology
Research has shown that carboxylic acid-functionalized single-wall carbon nanotubes can be solubilized in water over a wide pH range by modifying their hydrocarbon side chain length. The use of 6-aminohexanoic acid derivatives in this context demonstrates the potential for enhancing solubility in various pH conditions, which is crucial for applications in nanotechnology and material science (Zeng et al., 2005).
Eigenschaften
Molekularformel |
C12H12O4 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
2,6-dioxo-6-phenylhexanoic acid |
InChI |
InChI=1S/C12H12O4/c13-10(9-5-2-1-3-6-9)7-4-8-11(14)12(15)16/h1-3,5-6H,4,7-8H2,(H,15,16) |
InChI-Schlüssel |
WHAWELFEJQCZFJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CCCC(=O)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CCCC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



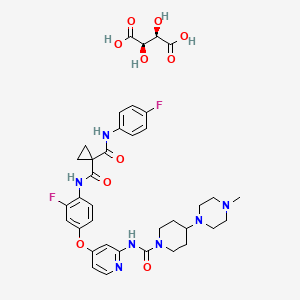
![2-Amino-3-[1-[3-[2-[4-[1,3-bis(2-methoxyethylcarbamoyloxy)propan-2-yloxy]butanoylamino]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid](/img/structure/B1194692.png)
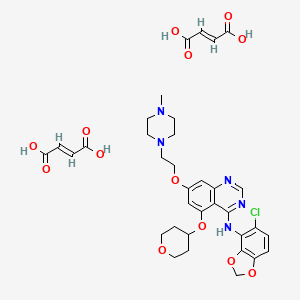
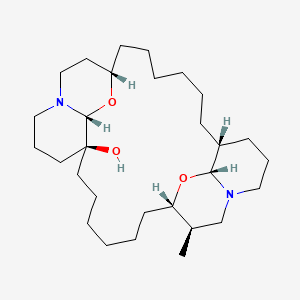
![[3-[bis(4-hydroxyphenyl)methyl]-1-[2-(dimethylamino)ethyl]indol-2-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B1194698.png)
![N'-[(Z)-4-(ethylamino)but-2-enyl]-N-[4-[[(Z)-4-(ethylamino)but-2-enyl]amino]butyl]butane-1,4-diamine](/img/structure/B1194700.png)
